2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide
Description
2-[1-(3,4-Dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide is a heterocyclic acetamide derivative characterized by a pyrrole core substituted with a 3,4-dimethylbenzyl group at the N1 position and a 2-oxoacetamide moiety linked to a 4-fluorophenyl group. The 3,4-dimethylbenzyl group likely enhances lipophilicity and steric bulk, while the 4-fluorophenyl acetamide contributes to electronic modulation and binding affinity.
Properties
Molecular Formula |
C25H24N4O4S2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-ethylsulfanyl-4-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C25H24N4O4S2/c1-4-34-24-26-22-21(35-24)23(31)29(17-8-5-15(2)6-9-17)25(32)28(22)14-20(30)27-11-12-33-19-10-7-16(3)13-18(19)27/h5-10,13H,4,11-12,14H2,1-3H3 |
InChI Key |
GXNOSIDXRRNNSO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)N3CCOC4=C3C=C(C=C4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 3,4-dimethylbenzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 4-methylbenzyl analog (logP ~3.0) .
Variations in the Aryl Acetamide Group
The N-aryl acetamide moiety modulates electronic properties and target affinity:
Key Observations :
- Fluorine in the 4-fluorophenyl group offers a balance between electronegativity and metabolic stability, avoiding the higher reactivity of chlorine .
- Thiophene-containing analogs (e.g., ) may exhibit unique binding modes due to sulfur’s polarizability.
Heterocyclic Core Modifications
Modifications to the pyrrole core or replacement with other heterocycles alter pharmacological profiles:
Key Observations :
- Diketo esters (e.g., RDS1643) may exhibit dual functionality as enzyme inhibitors and metal chelators .
- Pyrazolo-pyrimidine cores () are associated with kinase inhibition due to their ability to mimic ATP’s adenine moiety.
Physicochemical and Pharmacological Implications
- Solubility : The 3,4-dimethylbenzyl group in the target compound reduces aqueous solubility compared to smaller substituents (e.g., 4-fluorophenylmethyl in ).
- Conformational Flexibility : Steric effects from the 3,4-dimethyl group may restrict rotation, favoring a specific bioactive conformation, as seen in structurally related dichlorophenyl acetamides .
- Target Selectivity : Fluorine’s electronegativity in the 4-fluorophenyl group may enhance interactions with aromatic residues in enzyme active sites, similar to phosphodiesterase IV inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
